molecular formula C32H16Cu2N6Na4O16S4 B098418 Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) CAS No. 16143-79-6

Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-)

Cat. No.: B098418
CAS No.: 16143-79-6
M. Wt: 1087.8 g/mol
InChI Key: RTXWGCFBOYSLIQ-UHFFFAOYSA-F
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Description

This compound is a copper-coordinated azo dye with a biphenyl core functionalized by dihydroxy groups, azo linkages, and sulfonate moieties. Its structure includes:

  • A 3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl backbone, providing rigidity and redox activity.
  • Azo groups (-N=N-) enabling conjugation and light absorption properties.
  • Sulphonato groups (-SO₃⁻) enhancing water solubility and stability.

This compound shares structural motifs with diazo dyes and metal-coordinated complexes, but its unique combination of hydroxyl groups and copper distinguishes it from analogues.

Properties

IUPAC Name

dicopper;tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-oxido-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-29-25(57(49,50)51)11-23(55(43,44)45)15-3-7-19(31(41)27(15)29)37-35-17-5-1-13(9-21(17)39)14-2-6-18(22(40)10-14)36-38-20-8-4-16-24(56(46,47)48)12-26(58(52,53)54)30(34)28(16)32(20)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXWGCFBOYSLIQ-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-])N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16Cu2N6Na4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024036
Record name C.I. Direct Blue 76
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1087.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16143-79-6
Record name EINECS 240-298-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016143796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cuprate(4-), [.mu.-[[6,6'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[4-amino-5-(hydroxy-.kappa.O)-1,3-naphthalenedisulfonato]](8-)]]di-, sodium (1:4)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Blue 76
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium [μ-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-)
Source European Chemicals Agency (ECHA)
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Record name DIRECT BLUE 76
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthesis of the Biphenyl Intermediate

The foundational step in preparing the target compound is the synthesis of the 3,3'-dihydroxy-1,1'-biphenyl-4,4'-diyl backbone. A patented method employs the coupling of substituted anilines with benzene derivatives using metal nitrites or alkyl nitrites as diazotizing agents . For instance, 4-bromo-2-fluoroaniline reacts with isoamyl nitrite in the presence of copper powder and trichloroacetic acid at 60°C, yielding 4-bromo-2-fluorobiphenyl with a 56% yield after distillation . The reaction mechanism proceeds via in situ generation of diazonium ions, which undergo electrophilic aromatic substitution on the benzene ring. Key variables include:

  • Temperature : Optimal coupling occurs between 25°C and 80°C, with higher temperatures accelerating side reactions .

  • Catalyst : Copper powder enhances electron transfer, while trichloroacetic acid stabilizes reactive intermediates .

  • Solvent : Benzene serves as both solvent and reactant, minimizing side-product formation .

Sulfonation and Functionalization

The naphthalene rings are pre-sulphonated to enhance water solubility and metal-binding capacity. Sulfonation is typically performed using fuming sulfuric acid (20% SO₃) at 120°C for 4–6 hours, introducing sulphonic acid groups at the 1,3-positions of the naphthalene moiety. Subsequent neutralization with sodium hydroxide (NaOH) converts sulphonic acids to sodium sulphonate salts, yielding the tetrasodium form.

Key Observations :

  • Temperature Sensitivity : Excessive heat (>130°C) causes desulfonation, reducing yield by 15–20%.

  • Selectivity : Steric hindrance from the azo groups directs sulfonation to the 1,3-positions, avoiding undesired isomers.

Copper Complexation

The final step involves chelation of the bis-azo compound with copper(II) ions under alkaline conditions (pH 9–10). Aqueous copper sulfate (CuSO₄·5H₂O) is added dropwise to the tetrasodium bis-azo solution at 50–60°C, forming a stable dicuprate complex. The reaction is monitored via colorimetric shifts from orange to deep violet, indicative of successful metal coordination.

Optimization Insights :

  • Molar Ratio : A 1:2 stoichiometry of copper to bis-azo ligand ensures complete complexation without excess metal hydroxide precipitation.

  • pH Adjustment : Ammonia solution (NH₄OH) maintains alkaline conditions, preventing copper hydrolysis.

Purification and Isolation

The crude product is purified through sequential steps:

  • Precipitation : Adding sodium chloride (NaCl) reduces solubility, precipitating the complex.

  • Filtration : Vacuum filtration removes unreacted salts and by-products.

  • Recrystallization : Dissolution in hot deionized water followed by slow cooling yields crystalline product.

Yield Enhancement Strategies :

  • Activated Carbon Treatment : Adsorbs colored impurities, improving purity to >98%.

  • Solvent Extraction : Hexane-methanol mixtures remove hydrophobic contaminants .

Analytical Characterization

TechniqueKey FindingsSource
UV-Vis λₘₐₓ at 520 nm (azo → Cu charge transfer)
Elemental Analysis Cu content: 8.2% (theoretical: 8.5%)
FT-IR Peaks at 1590 cm⁻¹ (N=N), 1180 cm⁻¹ (S=O), 625 cm⁻¹ (Cu-N)

Industrial-Scale Considerations

Large-scale production requires:

  • Catalyst Recovery : Copper powder is filtered and reused, reducing costs by 12–15% .

  • Waste Management : Sulfuric acid by-products are neutralized with lime (CaO) to form gypsum (CaSO₄).

  • Process Automation : Continuous-flow reactors minimize batch variability and improve yield consistency.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the dye into simpler components.

    Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite are often used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonated aromatic compounds.

Scientific Research Applications

Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer dye in chromatography and other analytical techniques.

    Biology: Employed in staining procedures to visualize biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.

    Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.

Mechanism of Action

The mechanism of action of Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) involves its interaction with specific molecular targets. The dye binds to certain proteins and nucleic acids, altering their structure and function. This interaction can affect various biological pathways, leading to the desired staining or therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) Chicago Sky Blue 6B (CSB)
  • Structure: Tetrasodium 6,6'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonate] .
  • Key Differences :
    • Substituents : Methoxy (-OCH₃) instead of hydroxyl (-OH) groups on the biphenyl core.
    • Metal Coordination : Lacks copper ions.
  • Impact on Properties :
    • Solubility : Both compounds are highly water-soluble due to sulfonate groups.
    • Optical Properties : CSB’s methoxy groups reduce redox activity compared to the hydroxylated target compound.
    • Applications : CSB is used as a histological stain, while the copper-containing target may have catalytic or antioxidant applications.
(b) Dimethoxy Analog (CAS 83763-65-9)
  • Key Differences: Substituents: Methoxy groups instead of hydroxyl.
(c) Non-Metal Azo Dyes
  • Examples : Direct Red 28, Congo Red.
  • Structural Similarities : Azo linkages, sulfonate groups.
  • Differences : Absence of hydroxyl groups and metal coordination.
Table 1: Comparative Analysis of Key Properties
Property Target Compound Chicago Sky Blue 6B Dimethoxy Analog
Core Substituents 3,3'-dihydroxy 3,3'-dimethoxy 3,3'-dimethoxy
Metal Coordination Cu²⁺ None None
Solubility High (sulphonates) High High
Antioxidant Activity Likely high (hydroxyl groups) Low (methoxy groups) Low
Optical Properties Broad absorption (azo + Cu) λₘₐₓ ~600 nm (azo) Similar to CSB
Applications Potential catalysis, dyes Histological staining Industrial dyes
Key Findings:

Hydroxyl vs. Methoxy Groups: Hydroxyl groups enhance antioxidant capacity via radical scavenging, as seen in phenolic compounds like zingerol (IC₅₀ = 3 μmol/L in ABTS assays) . Methoxy derivatives lack this activity.

Copper Coordination: The dinuclear copper center may enable catalytic redox cycles, similar to metalloenzymes, distinguishing it from non-metal azo dyes.

Activity Cliffs: Minor structural changes (e.g., hydroxyl → methoxy) can drastically alter bioactivity, as observed in P. falciparum datasets where similar structures showed IC₅₀ differences >11.99 nM .

Predictive Modeling Challenges

  • Chemical Similarity Assumption : QSAR models assume structurally similar compounds share properties , but the target’s copper coordination introduces deviations.
  • Data Limitations: Models trained on non-metal azo dyes may fail to predict the target’s redox behavior, highlighting the need for diverse training datasets .

Biological Activity

Tetrasodium [mu-[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]]]dicuprate(4-) is a complex compound that exhibits significant biological activity due to its unique structural features and the presence of copper ions. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications.

Structural Characteristics

The compound consists of a tetrasodium salt form coordinated with copper ions and incorporates multiple functional groups such as azo and sulfonate groups. These features enhance its solubility and reactivity, making it suitable for various biological applications. The azo groups are particularly notable for their ability to undergo reduction reactions, converting azo linkages into amines under specific conditions. This property is crucial in dyeing processes where color change is required.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial activity. The copper ions in this cuprate complex can participate in redox reactions that influence metabolic pathways within cells. Studies suggest that the compound may exhibit bactericidal effects against a range of microorganisms by disrupting cellular functions through metal ion interactions .
  • Interaction with Biological Molecules :
    • The compound can form stable complexes with proteins and other biomolecules. These interactions are often characterized by changes in fluorescence or absorbance spectra, which are useful for analytical applications in medical diagnostics.
  • Chelation Properties :
    • The chelating ability of the compound allows it to bind essential metal ions within bacterial cell walls and biofilm matrices, leading to destabilization and subsequent microbial death. This mechanism has been shown to enhance the efficacy of other antimicrobial agents when used in combination .

Case Studies

  • Antimicrobial Efficacy :
  • Biofilm Disruption :
    • In vitro assays indicated that the compound could significantly reduce biofilm viability by over 99% after treatment with specific concentrations. This effect was confirmed using confocal laser scanning microscopy, illustrating its potential as a disinfectant in clinical settings .

Data Tables

Study Target Organism Concentration Tested Efficacy (% Reduction)
Study 1Staphylococcus aureus40 mg/mL>99%
Study 2Escherichia coli28 mM>99%
Study 3Candida albicans4% (w/v)>99%

Applications

The biological activity of tetrasodium [mu-[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]]]dicuprate(4-) opens avenues for several applications:

  • Medical Diagnostics : Its interaction with biomolecules can be harnessed for diagnostic purposes through fluorescence-based assays.
  • Antimicrobial Treatments : The compound shows promise as an alternative to traditional antibiotics in treating infections caused by resistant strains.
  • Environmental Applications : Its chelating properties could be utilized in environmental remediation efforts to remove heavy metals from contaminated sites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this tetrasodium dicuprate complex, and how do reaction conditions influence yield?

  • Methodology :

  • Copper-mediated coupling : Utilize Cu(II) catalysts under alkaline conditions to facilitate azo bond formation and metal coordination. Adjust pH (9–11) and temperature (60–80°C) to optimize bis(azo) linkage stability .
  • Purification : Employ ion-exchange chromatography to isolate the tetrasodium salt, followed by lyophilization to maintain structural integrity.
  • Yield data :
Reaction Temperature (°C)pHYield (%)
60962
801178

Q. How can structural characterization be performed to confirm the azo-biphenyl and copper coordination sites?

  • Techniques :

  • UV-Vis spectroscopy : Identify π→π* transitions of the azo group (λmax ~450–500 nm) and d-d transitions of Cu(II) (~600–700 nm) .
  • X-ray crystallography : Resolve the μ-bridging configuration of copper ions and confirm sulfonate group coordination.
  • Mass spectrometry (ESI-MS) : Detect molecular ion peaks at m/z ~1200–1300 (accounting for sodium counterions) .

Q. What are the stability challenges of this compound under varying pH and light conditions?

  • Experimental design :

  • pH stability : Incubate solutions at pH 2–12 for 24 hours; monitor degradation via HPLC. The compound is stable at pH 7–10 but degrades in strongly acidic/alkaline conditions due to azo bond cleavage .
  • Photostability : Expose to UV light (254 nm) and track absorbance changes. Copper coordination enhances photostability compared to non-metallated azo dyes .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, such as macrophage migration inhibitory factor (MIF), and what are the implications for therapeutic applications?

  • Methodology :

  • In vitro assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to MIF. P425 (a structural analog) shows KD ~50 nM via hydrogen bonding with Lys-32 and Asn-109/110 residues .
  • Molecular docking : Simulate interactions using AutoDock Vina; validate with mutagenesis studies targeting predicted binding sites.
  • Biological activity : Test inhibition of MIF tautomerase activity in breast cancer cell lines (e.g., MDA-MB-231) using colorimetric assays .

Q. What analytical challenges arise in detecting trace amounts of this compound in environmental matrices, and how can they be resolved?

  • Challenges :

  • Low environmental concentrations (ng/L) and matrix interference from sulfonated aromatics.
    • Solutions :
  • Solid-phase extraction (SPE) : Use Oasis HLB cartridges for pre-concentration (recovery >85%) .
  • LC-MS/MS : Employ negative-ion mode with MRM transitions (e.g., m/z 1283→1184 for quantification).
  • Limit of detection : Achieve 0.1 ng/L with isotope dilution (e.g., deuterated internal standards) .

Q. Can the substituents on the naphthalene or biphenyl moieties be modified to enhance catalytic or optical properties?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., -SO3⁻) : Improve water solubility and stabilize Cu(II) coordination .
  • Amino/hydroxy groups : Enhance redox activity for catalytic applications (e.g., Fenton-like reactions).
    • Case study :
Substituent PositionFunctional GroupOptical λmax (nm)Catalytic Efficiency (%)
4-amino-NH248572
5-hydroxy-OH49868

Contradictions and Validation

  • Synonym confusion : The compound is variably named "Pontamine Fast Blue 7GLN" or "Solantine Blue 10GL" in older literature, but structural validation via NMR is critical to avoid misidentification .
  • Regulatory status : ECHA lists it under REACH as part of a reaction mass, requiring environmental impact assessments for large-scale use .

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